molecular formula C13H16O3 B12826541 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid

2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid

Cat. No.: B12826541
M. Wt: 220.26 g/mol
InChI Key: XROHNMPZXZZMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid is an organic compound that features a tert-butyl group, a methyl group, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid include:

Uniqueness

The presence of the tert-butyl group, in particular, influences its steric and electronic properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(5-tert-butyl-2-methylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C13H16O3/c1-8-5-6-9(13(2,3)4)7-10(8)11(14)12(15)16/h5-7H,1-4H3,(H,15,16)

InChI Key

XROHNMPZXZZMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.